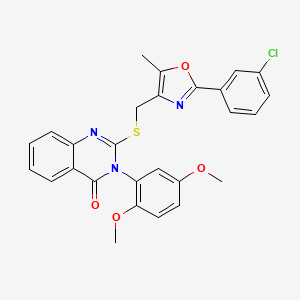

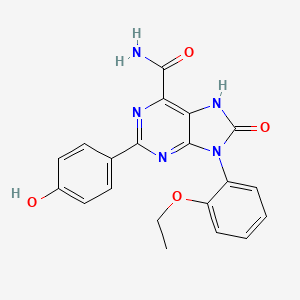

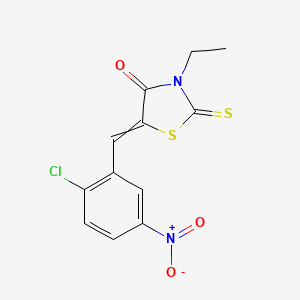

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one" is a complex molecule that appears to be related to quinazolinone derivatives. These derivatives have been the subject of various studies due to their potential biological activities, including antihistaminic and antimicrobial properties, as well as their use in the treatment of tuberculosis .

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves multi-step reactions that may include alkylation, tautomerism, and the formation of various heterocyclic systems. For instance, the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones involves characterizing the compounds using IR, 1H-NMR, and mass spectral data . Similarly, the synthesis of a hybrid compound involving 1,3,4-oxadiazole-thione and quinazolin-4-one was characterized using elemental analysis, FTIR, and NMR spectroscopy . These methods are crucial for confirming the structure of the synthesized compounds and ensuring their purity.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be complex, with the potential for tautomeric equilibria, as seen in the study of a hybrid compound involving 1,3,4-oxadiazole-thione and quinazolin-4-one . Theoretical calculations, such as DFT/B3LYP and HF methods, are used to predict the most stable tautomeric form and to perform vibrational mode assignments. These studies are essential for understanding the molecular behavior and potential reactivity of the compounds.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including alkylation and reactions with different reagents to form a wide range of heterocyclic systems . For example, the reaction of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with different alkylating agents resulted in the formation of 2-alkyl thio derivatives. These reactions expand the chemical diversity of quinazolinone derivatives and can be tailored to produce compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as their antihistaminic and antimicrobial activities, are of significant interest. The compound 4-(3-chlorophenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one showed potent antihistaminic activity with minimal sedative properties compared to the reference drug chlorpheniramine maleate . Additionally, the electronic properties, such as polarizability and hyperpolarizability, as well as the molecular electrostatic potential (MEP) analysis, provide insights into the non-linear optical (NLO) properties and reactive sites of these compounds . Antitubercular activities of related derivatives have also been reported, highlighting the therapeutic potential of these molecules .

Scientific Research Applications

Medicinal Chemistry Implications

Quinazolinone derivatives are important fused heterocycles found in over 200 naturally occurring alkaloids. Their nucleus stability has encouraged the synthesis of novel compounds by introducing bioactive moieties, targeting various antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Solubility challenges in drug development are addressed by these derivatives, aiming to overcome antibiotic resistance (Tiwary et al., 2016).

Anticancer Potentials

Quinazoline derivatives have shown promising results as anticancer agents. They inhibit various cancer-related pathways, including EGFR, and possess anticancer, antibacterial, anti-inflammatory, and antihypertensive activities. The development of novel quinazoline compounds remains a vibrant area of research due to their structural diversity and targeting of multiple proteins (Ravez et al., 2015).

Optoelectronic Applications

The incorporation of quinazolinone derivatives into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These compounds are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting their versatility beyond pharmaceuticals (Lipunova et al., 2018).

Synthetic Chemistry Innovations

The synthesis of quinazolines has been explored through eco-friendly, atom-efficient, multi-component strategies. This review underscores the importance of developing facile synthetic approaches for quinazolines, demonstrating their significance in both pharmaceutical and non-pharmaceutical applications (Faisal & Saeed, 2021).

properties

IUPAC Name |

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2,5-dimethoxyphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22ClN3O4S/c1-16-22(29-25(35-16)17-7-6-8-18(28)13-17)15-36-27-30-21-10-5-4-9-20(21)26(32)31(27)23-14-19(33-2)11-12-24(23)34-3/h4-14H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGGAAHWNXWWER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC(=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2505479.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole](/img/structure/B2505485.png)

![4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2505492.png)

![2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2505501.png)

![2-methyl-1,5,6,7-tetrahydro-9H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-9-one](/img/structure/B2505503.png)